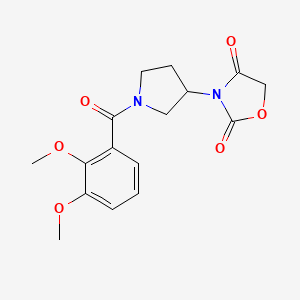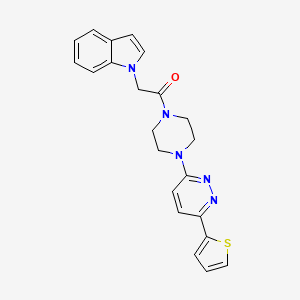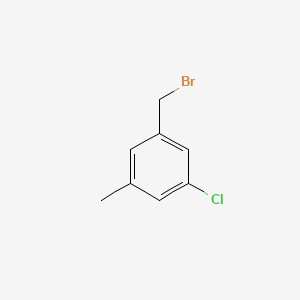
4-fluoro-N-(pyrimidin-5-ylmethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-fluoro-N-(pyrimidin-5-ylmethyl)aniline, also known as FPMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. FPMA is a pyrimidine derivative that belongs to the class of anilines, which are known for their diverse biological activities.
Applications De Recherche Scientifique
Cyclin-Dependent Kinase (CDK) Inhibition
4-Fluoro-N-(pyrimidin-5-ylmethyl)aniline derivatives have been explored for their potential as inhibitors of cyclin-dependent kinase-2 (CDK2), a critical enzyme involved in cell cycle regulation. A study by Wang et al. (2004) detailed the synthesis, structure-activity relationships (SARs), and biological activity of 2-anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors. These compounds exhibited potent inhibitory effects against CDK2, suggesting their potential for cancer therapy due to their antiproliferative and proapoptotic effects consistent with CDK2 and CDK9 inhibition (Wang et al., 2004).
Metal-Free Synthesis of Fluorescent Compounds
Palaniraja et al. (2016) developed a metal-free regioselective synthesis of pyrimido-fused indazoles, demonstrating the versatility of pyrimidine derivatives in synthesizing fluorescent compounds. This study highlights the fluorescence properties and antioxidant activity of these synthesized compounds, opening up avenues for their application in bioimaging and as free radical scavengers (Palaniraja et al., 2016).
c-Met Kinase Inhibition
Research into derivatives of this compound, including docking and quantitative structure–activity relationship (QSAR) studies, has been conducted to evaluate their efficacy as c-Met kinase inhibitors. Caballero et al. (2011) focused on understanding the molecular features contributing to the inhibitory activity of these compounds, which could be vital for developing new cancer treatments by targeting c-Met kinase, involved in cell growth, survival, and metastasis (Caballero et al., 2011).
Coordination Polymers
Coordination polymers containing this compound ligands have been synthesized, demonstrating the potential of these compounds in materials science. Hajiashrafi et al. (2015) synthesized new Hg(II) and Cd(II) coordination polymers, exploring their crystal structures and supramolecular features, which could have implications for nano-supramolecular assembly and materials engineering (Hajiashrafi et al., 2015).
Insecticidal Activity
The insecticidal potential of novel 4-arylamino pyrimidine derivatives has also been explored. Wu et al. (2019) synthesized a series of compounds starting from substituted aniline, demonstrating significant insecticidal activity against various pests, indicating the potential for agricultural applications (Wu et al., 2019).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
4-fluoro-N-(pyrimidin-5-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3/c12-10-1-3-11(4-2-10)15-7-9-5-13-8-14-6-9/h1-6,8,15H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OULCBQMMLNOIPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCC2=CN=CN=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl propanoate](/img/structure/B2611301.png)
![N-[(2-ethoxyphenyl)methyl]-1,2,4-triazol-4-amine](/img/structure/B2611305.png)
![N-(2-Cyano-3-methylbutan-2-yl)-2-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]acetamide](/img/structure/B2611306.png)
![2-Chloro-3-[(4-chlorobenzyl)amino]naphthoquinone](/img/structure/B2611307.png)
![4-fluoro-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-methoxybenzoate](/img/structure/B2611309.png)

![2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2611311.png)


![1,2-dimethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-1H-imidazole-4-sulfonamide](/img/structure/B2611317.png)
![5-[(Tert-butoxy)carbonyl]-7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B2611318.png)

